molecular formula C7H13NO B13558185 6-Azaspiro[3.4]octan-8-ol

6-Azaspiro[3.4]octan-8-ol

Cat. No.: B13558185
M. Wt: 127.18 g/mol
InChI Key: FRGDHFVRTNWQJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Azaspiro[3.4]octan-8-ol is a chemical compound featuring a spirocyclic architecture that is of significant interest in modern drug discovery. The spirocyclic scaffold, particularly the 6-azaspiro[3.4]octane structure, is recognized for its three-dimensionality and ability to explore new chemical space, which can lead to improved physicochemical properties and binding characteristics in potential therapeutic agents . Research indicates that spirocyclic structures like the 6-azaspiro[3.4]octane core are valuable frameworks in the structure-guided design of potent inhibitors for viral targets, such as the SARS-CoV-2 3C-like protease (3CLpro), a key enzyme in viral replication . Furthermore, related spirocyclic azetidine compounds have demonstrated promising in vitro antibacterial activity against Mycobacterium tuberculosis , highlighting the potential of this structural class in anti-infective drug development . As a versatile building block, 6-Azaspiro[3.4]octan-8-ol can be utilized to synthesize more complex molecules for pharmaceutical research and development. This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C7H13NO

Molecular Weight

127.18 g/mol

IUPAC Name

6-azaspiro[3.4]octan-8-ol

InChI

InChI=1S/C7H13NO/c9-6-4-8-5-7(6)2-1-3-7/h6,8-9H,1-5H2

InChI Key

FRGDHFVRTNWQJF-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1)CNCC2O

Origin of Product

United States

Advanced Synthetic Methodologies for 6 Azaspiro 3.4 Octan 8 Ol and Its Derivatives

Retrosynthetic Analysis of the 6-Azaspiro[3.4]octan-8-ol Core

A retrosynthetic analysis of 6-Azaspiro[3.4]octan-8-ol reveals several potential disconnection strategies for its synthesis. The core structure consists of a cyclopentane (B165970) ring fused to an azetidine (B1206935) ring at a spirocyclic center. The azetidine ring also contains a hydroxyl group.

One logical approach involves a primary disconnection of the C-N bonds within the azetidine ring. This leads back to a 1,3-difunctionalized cyclopentane precursor. For instance, a key intermediate could be a 1-(aminomethyl)-1-(hydroxymethyl)cyclopentane derivative, which could undergo an intramolecular cyclization to form the azetidine ring.

Alternatively, a C-C bond disconnection within the azetidine ring can be envisioned. This might involve a [2+2] cycloaddition strategy, where a cyclopentylidene-containing precursor reacts with a suitable two-carbon synthon to form the four-membered ring.

A third strategy focuses on the construction of the cyclopentane ring onto a pre-existing, functionalized azetidine. This could involve an annulation strategy where a four-membered heterocyclic building block is elaborated with a four-carbon chain that is subsequently cyclized to form the spiro-fused cyclopentane ring. Each of these retrosynthetic pathways suggests different forward-synthetic methodologies, which are explored in the following sections.

Contemporary Approaches to Spiro[3.4]octane Construction

The synthesis of spiro[3.4]octane systems, particularly those containing heteroatoms like nitrogen, relies on a variety of modern synthetic methods. These approaches are designed to efficiently construct the sterically demanding spirocyclic junction.

Annulation, the process of building a new ring onto an existing structure, is a powerful strategy for synthesizing azaspirocycles. Several routes have been developed for the synthesis of related 2-azaspiro[3.4]octane, which involve the annulation of either the cyclopentane or the azetidine ring rsc.org. One common approach involves starting with a cyclopentanone derivative. The ketone can be converted into an exocyclic alkene, which then serves as a handle for the formation of the azetidine ring through various multi-step sequences.

More advanced methods include transition metal-catalyzed C-H activation/annulation reactions. For instance, a rhodium(III)-catalyzed process can achieve the cleavage of a C-H bond, followed by carbene migratory insertion and subsequent intramolecular cyclization to generate spirocyclic scaffolds rsc.orgresearchgate.net. Another strategy involves a base-mediated aza-[2+1] annulation using cyclic N-sulfonyl aldimines and α-carbonyl sulfonium salts, which forms a bicyclic fused aziridine that can subsequently undergo ring-opening to provide a functionalized amine nih.gov. These modern techniques offer efficient pathways to construct the strained four-membered azetidine ring within the spirocyclic framework.

Cycloaddition reactions are among the most effective methods for constructing cyclic and spirocyclic systems due to their ability to form multiple carbon-carbon or carbon-heteroatom bonds in a single, often stereocontrolled, step.

[3+2] Cycloaddition: The [3+2] dipolar cycloaddition is a widely used method for synthesizing five-membered rings and has been adapted for spirocycle synthesis. This reaction often involves an azomethine ylide as the three-atom component reacting with a dipolarophile researchgate.netnih.gov. For the synthesis of azaspiro[3.4]octanes, an unstabilized azomethine ylide precursor can react with electron-deficient alkenes to yield substituted N-benzylpyrrolidine products, which are structurally related to the target core researchgate.netresearchgate.net.

Strain-Release Driven Spirocyclization: A novel and powerful approach utilizes the high ring strain of bicyclo[1.1.0]butanes (BCBs) to drive spirocyclization. A scandium-catalyzed reaction between simple BCBs and C,N-cyclic azomethine imines provides a versatile platform for the de novo construction of 6,7-diazaspiro[3.4]octanes nih.govrsc.org. This method highlights the utility of strain-release as a thermodynamic driving force for the formation of complex spirocyclic frameworks nih.govrsc.org.

[4+2] Cycloaddition: The Diels-Alder reaction, a cornerstone of organic synthesis, can also be employed to create spirocyclic systems pageplace.de. In this context, a dienophile containing a pre-formed ring (such as a methylidene-substituted hydantoin) reacts with a 1,3-diene to generate the spiro-adduct mdpi.com. While not directly forming an azetidine, this strategy is fundamental to the construction of the spiro[3.4]octane carbon skeleton, which can be later modified.

Table 1: Overview of Cycloaddition Strategies for Spirocycle Formation
Cycloaddition TypeKey ReactantsResulting Core StructureReference
[3+2] Dipolar CycloadditionAzomethine Ylide + AlkeneSubstituted Pyrrolidine (B122466) researchgate.netnih.govresearchgate.net
Strain-Release SpirocyclizationBicyclo[1.1.0]butane + Azomethine Imine6,7-Diazaspiro[3.4]octane nih.govrsc.org
[4+2] Cycloaddition (Diels-Alder)5-Methylidene-hydantoin + 1,3-DieneSpiro-hydantoin mdpi.com

Ring expansion and contraction reactions leverage the release of ring strain to drive the formation of more stable cyclic systems. These methods are particularly useful for constructing spirocycles from smaller, highly strained precursors.

A prominent strategy involves the ring expansion of spirocyclopropyl oxindoles. The high strain energy of the cyclopropane ring facilitates its opening when attacked by a nucleophile. For example, a Ni(II)-catalyzed SN2-type ring opening of a spiro[cyclopropane-1,3′-oxindole] at the spiro-carbon center, followed by a Brønsted acid-aided intramolecular cyclization, can afford spirocyclic scaffolds acs.org. Similarly, the reaction of spirocyclopropyl oxindoles with alkynyl imines has been a key step in the total synthesis of bioactive alkaloids like spirotryprostatin B acs.org. These methodologies demonstrate how small, strained rings can be effectively converted into larger, more complex spirocyclic systems rsc.orgnih.gov.

Intramolecular cyclization is a foundational strategy for assembling spirocyclic scaffolds from appropriately functionalized acyclic or monocyclic precursors. Common methodologies rely on intramolecular SN2 alkylation or N-acylation reactions researchgate.net. In these approaches, a precursor containing both a nucleophile (e.g., an amine) and an electrophile (e.g., an alkyl halide) is induced to cyclize, forming the second ring at the spiro center.

For example, a γ-aminocarbonyl compound can undergo a Brønsted acid-aided intramolecular cyclization to afford a spirocyclic scaffold acs.org. Another powerful technique is the Ugi four-component reaction, which can generate a complex adduct that undergoes sequential intramolecular cyclizations under basic conditions to form spirocyclic-bis-β-lactams rsc.org. These protocols are valued for their efficiency in building molecular complexity and their applicability to a wide range of substrates.

Specific Synthetic Routes to 6-Azaspiro[3.4]octan-8-ol

While detailed, step-by-step published syntheses specifically for 6-Azaspiro[3.4]octan-8-ol are not extensively documented in broad literature, its synthesis can be achieved by applying the contemporary methodologies discussed previously. The hydrochloride salt of the compound is commercially available, indicating that scalable synthetic routes have been developed biosynth.com.

A plausible synthetic approach would begin with a derivative of cyclopentanone. For instance, a Dieckmann condensation or a similar annulation strategy could be used to construct the cyclopentane ring with appropriate functional handles at the C1 position. This could be followed by the construction of the azetidine ring.

Based on successful syntheses of analogous structures like 2-azaspiro[3.4]octane, three potential routes can be considered: two involving the annulation of the four-membered azetidine ring onto a cyclopentane precursor, and one involving the annulation of the cyclopentane ring onto an azetidine building block rsc.org. These approaches typically utilize readily available starting materials and conventional chemical transformations, minimizing the need for extensive chromatographic purification rsc.org. The introduction of the C8-hydroxyl group could be accomplished through reduction of a corresponding ketone (6-azaspiro[3.4]octan-8-one) or by carrying the oxygen functionality through the synthetic sequence from the start.

Table 2: Plausible Synthetic Strategies for 6-Azaspiro[3.4]octan-8-ol
StrategyKey IntermediateRelevant Methodologies
Azetidine AnnulationFunctionalized CyclopentanoneIntramolecular SN2 cyclization, Reductive amination
Cyclopentane AnnulationFunctionalized AzetidinoneDieckmann condensation, Alkylation of enolates
CycloadditionCyclopentylidene derivative[2+2] cycloaddition with a C=N bond containing species

Strategies for Hydroxyl Group Introduction and Control

The primary strategy for the introduction of the hydroxyl group at the 8-position of the 6-azaspiro[3.4]octane core involves the reduction of the corresponding ketone, 6-azaspiro[3.4]octan-8-one. This precursor ketone can be synthesized through various multi-step sequences, often involving the construction of the spirocyclic framework as a key step.

The reduction of the carbonyl group in 6-azaspiro[3.4]octan-8-one to the desired alcohol can be achieved using a variety of reducing agents. The choice of reagent can influence the stereochemical outcome of the reaction, a critical aspect in the synthesis of biologically active molecules.

Commonly Employed Reducing Agents:

Reducing AgentTypical Reaction ConditionsStereoselectivity
Sodium borohydride (NaBH₄)Methanol or ethanol, 0 °C to room temperatureGenerally low, may favor the thermodynamically more stable alcohol
Lithium aluminium hydride (LiAlH₄)Anhydrous ethers (e.g., THF, diethyl ether), 0 °C to refluxTypically produces the thermodynamically more stable alcohol
Diisobutylaluminium hydride (DIBAL-H)Toluene or dichloromethane, low temperatures (e.g., -78 °C)Can offer different selectivity compared to borohydrides
Selectride® reagents (L, K, N-Selectride)THF, low temperaturesBulky reagents that can provide high stereoselectivity, favoring attack from the less hindered face

The control over the hydroxyl group's orientation (cis or trans relative to the azetidine ring) is a significant challenge. The facial selectivity of the reduction is influenced by the steric hindrance imposed by the spirocyclic system. Bulky reducing agents, such as L-Selectride®, are often employed to achieve high diastereoselectivity by approaching the carbonyl from the sterically less encumbered face.

Stereoselective Synthesis of the 8-ol Moiety

Achieving high enantioselectivity in the synthesis of the 8-ol moiety is crucial for the development of chiral drugs. This is typically accomplished through the asymmetric reduction of the prochiral 6-azaspiro[3.4]octan-8-one. Several modern catalytic methods are applicable to this transformation.

One of the most reliable methods for the enantioselective reduction of ketones is the Corey-Bakshi-Shibata (CBS) reduction . youtube.com This method utilizes a chiral oxazaborolidine catalyst, derived from the amino acid proline, in combination with a stoichiometric borane source (e.g., borane-dimethyl sulfide complex). youtube.com The catalyst creates a chiral environment around the ketone, directing the hydride delivery to one of the prochiral faces, thus leading to the formation of a specific enantiomer of the alcohol. youtube.com The predictability and high enantiomeric excesses achievable with the CBS reduction make it a powerful tool for this purpose. youtube.com

Another promising approach is the use of biocatalysis , specifically employing alcohol dehydrogenases (ADHs). acs.orgresearchgate.netbohrium.com These enzymes can exhibit exquisite chemo-, regio-, and stereoselectivity. acs.orgresearchgate.netbohrium.com The reduction of "bulky-bulky" ketones, which can be challenging for traditional chemical catalysts, can often be achieved with high efficiency and enantioselectivity using engineered ADHs. acs.orgresearchgate.netbohrium.com The use of whole-cell biocatalysts or isolated enzymes in aqueous media under mild conditions also aligns with the principles of green chemistry.

Chiral auxiliaries can also be employed to direct the stereochemical outcome of the reduction. By attaching a chiral auxiliary to the nitrogen of the azaspirocycle, the steric environment around the ketone can be biased, leading to a diastereoselective reduction. Subsequent removal of the auxiliary reveals the desired enantiomer of the alcohol.

Scalability and Efficiency in Synthesis

The translation of a synthetic route from laboratory scale to industrial production requires careful consideration of scalability, efficiency, and cost-effectiveness.

Multi-gram Scale and Industrial Production Considerations

For industrial production, batch processes are common, but continuous flow chemistry is gaining traction. Flow chemistry can offer advantages in terms of safety, reproducibility, and scalability. The smaller reaction volumes at any given time in a flow reactor can mitigate the risks associated with highly exothermic or hazardous reactions.

Purification of intermediates and the final product is a critical aspect of large-scale synthesis. Crystallization is often the preferred method for purification on an industrial scale as it can be more cost-effective and efficient than chromatography. The hydrochloride salt of 6-azaspiro[3.4]octan-8-ol is a crystalline solid, which facilitates its purification and handling. biosynth.com

Green Chemistry Principles in Azaspiro[3.4]octane Synthesis

The application of green chemistry principles is increasingly important in modern pharmaceutical manufacturing to minimize environmental impact. For the synthesis of 6-azaspiro[3.4]octan-8-ol and its derivatives, several green chemistry strategies can be implemented.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Use of Safer Solvents and Reagents: Replacing hazardous solvents with greener alternatives such as water, ethanol, or supercritical fluids. nih.gov The use of biocatalysis in aqueous media is a prime example of this principle. researchgate.net

Catalysis: Employing catalytic reagents in small amounts rather than stoichiometric reagents is a cornerstone of green chemistry. nih.gov Both the CBS reduction and enzymatic reductions are excellent examples of catalytic asymmetric synthesis.

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption. Microwave-assisted synthesis can sometimes offer a more energy-efficient alternative to conventional heating. nih.gov

Renewable Feedstocks: While not yet widely reported for this specific compound, the use of starting materials derived from renewable resources is a key goal of green chemistry.

By integrating these principles, the synthesis of 6-azaspiro[3.4]octan-8-ol can be made more sustainable and environmentally friendly, addressing the growing demand for greener processes in the pharmaceutical industry.

Stereochemical Control and Chiral Synthesis of 6 Azaspiro 3.4 Octan 8 Ol

Origins of Chirality in Spirocyclic Systems

There are two primary sources of chirality in spirocyclic systems like 6-Azaspiro[3.4]octan-8-ol:

Central Chirality: The spiroatom itself can be a stereocenter. If the two rings are considered as two distinct substituents, and two other different groups are attached to the spiroatom, it becomes a chiral center. More commonly in substituted spirocycles, the spiroatom is rendered chiral if the pathways around the atom through each ring are non-equivalent and the molecule lacks a plane of symmetry.

Axial Chirality: Many spiro compounds, even without a traditional chiral center, are chiral due to the fixed, non-planar orientation of the two rings. wikipedia.orgstackexchange.com The rings are often perpendicular to each other, creating a chiral axis along the bonds passing through the spiroatom. stackexchange.com This is analogous to the chirality observed in allenes or sterically hindered biaryls. stackexchange.comyoutube.com For a spiro compound to be chiral, it must not possess any plane of symmetry or center of inversion. The presence of substituents on the rings is often necessary to remove elements of symmetry that would otherwise render the parent hydrocarbon achiral. rsc.org

In the case of 6-Azaspiro[3.4]octan-8-ol, the spiro carbon atom is the primary source of chirality, creating two enantiomers. The presence of the hydroxyl group at the C-8 position introduces a second stereocenter, leading to the possibility of diastereomers.

Asymmetric Synthetic Routes to Enantiopure 6-Azaspiro[3.4]octan-8-ol

The synthesis of a single enantiomer of 6-Azaspiro[3.4]octan-8-ol requires an asymmetric approach that can selectively form one enantiomer over the other. The primary strategies employed for this purpose include the use of chiral auxiliaries, asymmetric catalysis, and the resolution of racemic mixtures.

Table 1: Comparison of Asymmetric Synthesis Strategies

Strategy Description Advantages Disadvantages
Chiral Auxiliary A chiral molecule is temporarily attached to the substrate to direct the stereochemical outcome of a reaction. Reliable, high diastereoselectivity often achievable. Requires additional steps for attachment and removal of the auxiliary.
Asymmetric Catalysis A small amount of a chiral catalyst is used to generate large quantities of an enantiomerically enriched product. Highly efficient (sub-stoichiometric), atom-economical. Catalyst development can be challenging; may require optimization for specific substrates.

| Resolution | A racemic mixture is separated into its constituent enantiomers, often by forming diastereomeric salts with a chiral resolving agent. | A well-established and often effective method for obtaining pure enantiomers. | The maximum theoretical yield for the desired enantiomer is 50%; requires a suitable resolving agent. |

Chiral auxiliary-based synthesis is a powerful and widely used method for controlling stereochemistry. wikipedia.org In this approach, an achiral precursor of 6-Azaspiro[3.4]octan-8-ol is covalently bonded to an enantiomerically pure molecule, the chiral auxiliary. The steric and electronic properties of the auxiliary then direct subsequent bond-forming reactions to occur from a specific face of the molecule, leading to the formation of one diastereomer in preference to others.

Commonly used chiral auxiliaries that could be adapted for this synthesis include:

Oxazolidinones: Evans' oxazolidinone auxiliaries are effective in controlling the stereochemistry of alkylation and aldol (B89426) reactions. wikipedia.org An N-acylated oxazolidinone derived from a precursor could be used to direct the formation of the spirocyclic system.

Pseudoephedrine and Pseudoephenamine: These readily available amino alcohols can be converted into amides that effectively control the stereochemistry of α-alkylation reactions, which could be a key step in constructing the spirocyclic core. nih.gov

Camphorsultam: Known as Oppolzer's sultam, this auxiliary is highly effective in a variety of asymmetric transformations, including cycloadditions and Michael additions. wikipedia.org

After the key stereocenter-forming reaction, the auxiliary is cleaved from the molecule to yield the enantiomerically enriched product.

Asymmetric catalysis represents a more modern and efficient approach where a small amount of a chiral catalyst regenerates after each catalytic cycle. For the synthesis of 6-Azaspiro[3.4]octan-8-ol, a key spirocyclization step could be rendered enantioselective by a chiral catalyst. While specific catalysts for this exact transformation are not widely documented, related asymmetric cycloadditions provide a conceptual basis. For instance, dual-catalyst systems involving a chiral aminothiourea have been used to promote highly enantioselective intermolecular [5+2] cycloadditions to form chiral bicyclic systems, a strategy that could potentially be adapted to spirocycle formation. nih.gov Organocatalysis or transition-metal catalysis could be employed to facilitate an intramolecular cyclization of a suitably designed linear precursor, with the chiral catalyst dictating the absolute stereochemistry of the spiro center.

Resolution is a classical method for separating a racemic mixture (a 50:50 mixture of both enantiomers) into its pure components. For 6-Azaspiro[3.4]octan-8-ol, which contains a basic nitrogen atom, the most common method is diastereomeric salt formation. The racemic amine is treated with an enantiomerically pure chiral acid, such as (+)-tartaric acid or (-)-mandelic acid. This reaction forms two diastereomeric salts. Since diastereomers have different physical properties, they can often be separated by fractional crystallization. Once the desired diastereomeric salt is isolated and purified, the chiral acid is removed by treatment with a base, liberating the desired single enantiomer of 6-Azaspiro[3.4]octan-8-ol.

Diastereoselective Control in Synthesis

The structure of 6-Azaspiro[3.4]octan-8-ol contains two stereocenters: the spiroatom (C-5) and the carbon bearing the hydroxyl group (C-8). This gives rise to two pairs of enantiomers, which are diastereomers of each other (cis and trans isomers, relative to the orientation of the hydroxyl group with respect to the pyrrolidine (B122466) ring). Controlling the relative stereochemistry between these two centers is a crucial aspect of the synthesis.

Diastereoselective control is typically achieved by substrate-controlled reactions, where the existing stereochemistry of the molecule dictates the outcome of subsequent transformations. For example, if the spirocyclic ketone precursor, 6-azaspiro[3.4]octan-8-one, were synthesized in an enantiopure form, the subsequent reduction of the ketone would be diastereoselective. The hydride reducing agent would preferentially attack from the less sterically hindered face of the molecule, leading to the formation of one diastereomer of the alcohol over the other. The choice of reducing agent (e.g., NaBH₄ vs. L-Selectride) can significantly influence the degree and sense of diastereoselectivity. Similarly, stereoselective reactions like epoxide ring-openings on related spirocyclic precursors can be used to establish the desired relative stereochemistry. mdpi.com

Conformational Analysis of Chiral Azaspiro[3.4]octan-8-ol

The three-dimensional shape and flexibility of 6-Azaspiro[3.4]octan-8-ol are critical to its function. The molecule consists of a four-membered cyclobutane (B1203170) ring and a five-membered pyrrolidine ring fused at the spiro center. Neither ring is planar.

Cyclobutane Ring: The cyclobutane ring adopts a puckered conformation to relieve angular and torsional strain.

Pyrrolidine Ring: The five-membered pyrrolidine ring typically exists in an envelope or twist conformation, where one or two atoms deviate from the plane formed by the other atoms.

Reactivity and Reaction Mechanisms of 6 Azaspiro 3.4 Octan 8 Ol

Reactivity Profile of the Spiro[3.4]octane Skeleton

The spiro[3.4]octane framework, which consists of a cyclobutane (B1203170) ring and a cyclopentane (B165970) ring sharing a single carbon atom, is a key determinant of the molecule's three-dimensional structure and reactivity. The primary contributor to its reactivity profile is the significant ring strain within the cyclobutane portion of the scaffold. libretexts.orglibretexts.org

Ring strain in cycloalkanes is a combination of angle strain, torsional strain, and steric strain. libretexts.orgyoutube.com

Angle Strain: The carbon atoms in the cyclobutane ring are sp³-hybridized and ideally prefer bond angles of 109.5°. However, the geometry of the four-membered ring forces these angles to be approximately 90°. libretexts.org This deviation from the ideal tetrahedral angle results in significant angle strain.

Torsional Strain: In a planar conformation, the hydrogen atoms on adjacent carbon atoms in the cyclobutane ring would be fully eclipsed, leading to high torsional strain. To alleviate this, the cyclobutane ring adopts a puckered or "butterfly" conformation. libretexts.org While this reduces torsional strain, it slightly increases angle strain.

Spirocyclic Nature: The spirocyclic fusion introduces a rigid, three-dimensional architecture. This rigidity can influence the molecule's interaction with other chemical entities and is a desirable trait in medicinal chemistry for creating structurally novel scaffolds. nih.gov The strain energy of the spiro[3.4]octane system is largely influenced by its smaller ring component. Strain-release driven reactions are a powerful strategy in organic synthesis, utilizing the inherent energy of strained rings to facilitate transformations. rsc.org

Table 1: Key Reactivity Features of the Spiro[3.4]octane Skeleton
FeatureDescriptionConsequence on Reactivity
Angle Strain C-C-C bond angles in the cyclobutane ring are compressed to ~90° from the ideal 109.5°. libretexts.orgIncreases the potential energy of the molecule; C-C bonds are weaker than in acyclic systems.
Torsional Strain Eclipsing interactions between adjacent C-H bonds, partially relieved by puckering. libretexts.orgContributes to the overall ring strain and influences the preferred conformation.
Structural Rigidity The spiro-fusion limits conformational flexibility.Provides a well-defined three-dimensional shape, which is advantageous in drug design. nih.gov
Strain Release The high ring strain energy can be a thermodynamic driving force for ring-opening reactions. rsc.orgnih.govThe cyclobutane ring can undergo cleavage under specific, often harsh, reaction conditions.

Transformations Involving the Azetidine (B1206935) Nitrogen

The nitrogen atom of the four-membered azetidine ring is a secondary amine, making it both basic and nucleophilic. Its reactivity is a cornerstone of the functionalization of 6-Azaspiro[3.4]octan-8-ol. Azetidines are considered typical cyclic amines, but their reactivity is modulated by the strain of the four-membered ring. nih.gov

As a secondary amine, the azetidine nitrogen readily undergoes alkylation and acylation reactions.

N-Alkylation: This can be achieved by reacting the molecule with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base to neutralize the resulting hydrohalic acid. Another common method is reductive amination, which involves the reaction with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride. These reactions introduce a substituent onto the nitrogen atom, modifying the compound's properties.

N-Acylation: The nitrogen can be acylated using acyl chlorides, anhydrides, or carboxylic acids (with a coupling agent). This reaction forms an amide bond. A very common transformation is the protection of the nitrogen with groups like tert-butoxycarbonyl (Boc) using di-tert-butyl dicarbonate or benzyloxycarbonyl (Cbz) using benzyl chloroformate. These protecting groups are crucial in multi-step syntheses to prevent unwanted side reactions of the nitrogen. For instance, treatment of N-Boc protected oxindoles with trifluoroacetic acid (TFA) can lead to deprotection followed by intramolecular N-acylation. nih.gov

Table 2: Common Reagents for N-Alkylation and N-Acylation
TransformationReagent ClassExample ReagentProduct Functional Group
Alkylation Alkyl HalideMethyl Iodide (CH₃I)Tertiary Amine
Aldehyde + Reducing AgentBenzaldehyde + NaBH(OAc)₃Tertiary Amine (Benzylated)
Acylation Acyl ChlorideAcetyl Chloride (CH₃COCl)Amide
AnhydrideAcetic Anhydride ((CH₃CO)₂O)Amide
Carbamoylation DicarbonateDi-tert-butyl dicarbonate ((Boc)₂O)Carbamate (N-Boc)

The lone pair of electrons on the azetidine nitrogen is the source of its fundamental reactivity.

Nucleophilicity: The nitrogen atom acts as a nucleophile, participating in reactions where it attacks an electrophilic center. The nucleophilicity is influenced by the steric hindrance around the nitrogen and the electronic properties of the ring.

Basicity: The nitrogen lone pair can accept a proton from an acid, forming an azetidinium salt. This basicity is a key property, influencing the molecule's solubility in aqueous media and its behavior in acid-catalyzed reactions. However, the basicity of the azetidine nitrogen can be reduced if the lone pair is delocalized, for instance, by conjugation with an adjacent aryl ring. nih.gov

Ring Strain Effects: The inherent strain of the azetidine ring (approx. 25.4 kcal/mol) makes it more stable and easier to handle than a three-membered aziridine ring, yet reactive enough to undergo ring-opening reactions under appropriate conditions, such as through reaction with strong nucleophiles or via transition-metal catalysis. rsc.orgrsc.org

Reactions at the Hydroxyl Group (8-ol functionality)

The secondary alcohol at the C-8 position is a versatile functional group that can undergo a variety of common alcohol transformations.

Oxidation: The secondary hydroxyl group of 6-Azaspiro[3.4]octan-8-ol can be readily oxidized to the corresponding ketone, 6-Azaspiro[3.4]octan-8-one. A wide array of oxidizing agents can accomplish this transformation under mild conditions, avoiding over-oxidation. chemistryviews.orglibretexts.org The choice of reagent depends on the desired reaction conditions and tolerance of other functional groups. masterorganicchemistry.com The general mechanism often involves the formation of an intermediate ester (e.g., a chromate ester) followed by an E2-like elimination of a proton from the carbinol carbon. masterorganicchemistry.com

Table 3: Selected Reagents for the Oxidation of Secondary Alcohols
Reagent/SystemCommon NameTypical Conditions
CrO₃ • 2(Pyridine)Collins ReagentDichloromethane (DCM)
C₅H₅NH[CrO₃Cl]Pyridinium Chlorochromate (PCC)Dichloromethane (DCM)
C₁₂H₁₇IO₄Dess-Martin Periodinane (DMP)Dichloromethane (DCM)
(COCl)₂ / DMSO, then Et₃NSwern OxidationDCM, low temperature (-78 °C)
H₂CrO₄ in AcetoneJones OxidationAcetone, H₂SO₄

Reduction (Deoxygenation): While the alcohol itself is in an oxidized state, it can be removed (reduced to a methylene group) through a two-step deoxygenation process. First, the hydroxyl group is converted into a better leaving group, such as a tosylate or mesylate, by reaction with tosyl chloride or mesyl chloride, respectively. Subsequent treatment with a strong hydride reducing agent, like lithium aluminum hydride (LiAlH₄), displaces the leaving group to yield the deoxygenated product, 6-Azaspiro[3.4]octane.

Esterification: The hydroxyl group can be converted into an ester through several methods. The classic Fischer esterification involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid. chemguide.co.uk More commonly, for more sensitive or sterically hindered alcohols, the reaction is performed with a more reactive carboxylic acid derivative like an acyl chloride or an acid anhydride, typically in the presence of a base (e.g., pyridine or triethylamine) to neutralize the acidic byproduct. chemguide.co.ukcommonorganicchemistry.com

Etherification: The formation of an ether linkage at the C-8 position is most commonly achieved via the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base (e.g., sodium hydride, NaH) to form the corresponding alkoxide. This potent nucleophile is then treated with an alkyl halide (e.g., methyl iodide) in an Sₙ2 reaction to form the ether. Another common transformation is the formation of a silyl ether (e.g., by reacting with tert-butyldimethylsilyl chloride, TBDMSCl) which is often used as a protecting group for the alcohol during other synthetic steps.

Ring-Opening and Rearrangement Mechanisms

The chemical behavior of 6-azaspiro[3.4]octan-8-ol is largely dictated by the high ring strain of the azetidine ring, making it susceptible to ring-opening reactions under various conditions. These reactions aim to relieve this strain, leading to more stable acyclic or larger ring structures.

Acid-Catalyzed Ring-Opening: In the presence of acids, the nitrogen atom of the azetidine ring is protonated, forming a highly reactive azetidinium ion. This strained, positively charged intermediate is then susceptible to nucleophilic attack. The regioselectivity of the nucleophilic attack is influenced by both steric and electronic factors. Generally, the nucleophile will attack the less sterically hindered carbon atom adjacent to the nitrogen.

For instance, treatment with hydrohalic acids (HX) would likely lead to the formation of a halo-substituted amino alcohol. The proposed mechanism involves the initial protonation of the nitrogen, followed by the attack of the halide ion on one of the methylene carbons of the azetidine ring, resulting in the cleavage of a C-N bond.

Nucleophilic Ring-Opening: Strong nucleophiles can also induce the ring-opening of the azetidine ring, even without prior acid catalysis. This process is facilitated by the electrophilic character of the carbon atoms adjacent to the nitrogen. The reaction proceeds via an SN2 mechanism, where the nucleophile attacks one of the α-carbons, leading to the cleavage of the C-N bond and the formation of a functionalized cyclopentylaminoethanol derivative.

Rearrangement Mechanisms: While specific rearrangement reactions for 6-azaspiro[3.4]octan-8-ol are not extensively documented in the literature, the strained spirocyclic nature of the molecule suggests the possibility of skeletal rearrangements under certain conditions. For example, in the presence of a Lewis acid or under solvolytic conditions, a Wagner-Meerwein type rearrangement could potentially occur, involving the migration of a carbon-carbon bond from the cyclopentane ring to an adjacent carbocationic center, which could be generated from the azetidine ring. Such a rearrangement would lead to a thermodynamically more stable ring system.

The presence of the hydroxyl group on the cyclopentane ring also introduces the possibility of pinacol-type rearrangements if a carbocation were to be generated on an adjacent carbon. However, the specific conditions required to induce such rearrangements in this particular spirocyclic system would need to be experimentally determined.

Mechanistic Insights from Reaction Pathway Elucidation

Detailed experimental and computational studies specifically elucidating the reaction pathways of 6-azaspiro[3.4]octan-8-ol are limited in the currently available scientific literature. Therefore, mechanistic insights are largely inferred from the well-established reactivity of analogous azetidine-containing compounds and other spirocyclic systems.

The elucidation of reaction pathways for such molecules typically involves a combination of experimental techniques and computational modeling. Experimental approaches would include:

Isotope Labeling: Using isotopically labeled reactants (e.g., with 2H, 13C, or 15N) allows for the tracking of atoms throughout a reaction, providing direct evidence for bond-breaking and bond-forming events and helping to distinguish between different possible mechanisms.

Stereochemical Analysis: Determining the stereochemistry of the products formed from chiral starting materials can provide crucial insights into the mechanism, such as whether a reaction proceeds with inversion or retention of configuration, which is characteristic of SN2 and SN1 pathways, respectively.

Computational Modeling: In the absence of extensive experimental data, computational methods such as Density Functional Theory (DFT) can be employed to model the reaction pathways. These calculations can provide valuable information about:

Transition State Geometries and Energies: Identifying the structure and energy of the transition state for a proposed reaction step can help to determine its feasibility.

Reaction Intermediates: The stability and structure of potential intermediates, such as the azetidinium ion, can be calculated.

For 6-azaspiro[3.4]octan-8-ol, computational studies could be particularly useful in predicting the regioselectivity of ring-opening reactions and exploring the energy barriers for potential rearrangement pathways.

Data Tables

Table 1: Plausible Reactivity of 6-Azaspiro[3.4]octan-8-ol

Reagent/ConditionPlausible Reaction TypeKey Mechanistic FeaturePotential Product(s)
Strong Acid (e.g., HBr)Acid-Catalyzed Ring-OpeningFormation of an azetidinium ion intermediateHalo-substituted amino alcohol
Strong Nucleophile (e.g., NaCN)Nucleophilic Ring-OpeningSN2 attack on an α-carbon of the azetidine ringCyano-functionalized cyclopentylaminoethanol
Lewis Acid (e.g., AlCl3)RearrangementPotential for Wagner-Meerwein or other skeletal rearrangementsIsomeric ring systems
Oxidizing Agent (e.g., PCC)OxidationOxidation of the secondary alcohol6-Azaspiro[3.4]octan-8-one

Computational and Theoretical Studies of 6 Azaspiro 3.4 Octan 8 Ol

Prediction of Spectroscopic PropertiesThere are no published theoretical predictions of spectroscopic data, such as NMR chemical shifts, vibrational frequencies (IR and Raman), or electronic absorption spectra for 6-Azaspiro[3.4]octan-8-ol.

Future computational research on 6-Azaspiro[3.4]octan-8-ol would be invaluable for complementing experimental studies and providing a deeper understanding of its structure-property relationships. Such studies would be instrumental in guiding its potential applications in medicinal chemistry and materials science.

Functionalization and Derivatization Strategies for 6 Azaspiro 3.4 Octan 8 Ol

Synthesis of Substituted Azaspiro[3.4]octan-8-ol Derivatives

The synthesis of substituted 6-azaspiro[3.4]octan-8-ol derivatives is crucial for expanding the chemical diversity of this scaffold and for investigating the impact of substituents on its biological activity. The substitution can be introduced at various positions on the azaspiro[3.4]octane core, including the nitrogen atom of the azetidine (B1206935) ring and the cyclopentane (B165970) ring.

One common strategy involves the use of a protected form of 6-azaspiro[3.4]octan-8-ol, which allows for selective functionalization. For instance, the nitrogen atom can be protected with a suitable protecting group, such as a benzyl (B1604629) or a tert-butoxycarbonyl (Boc) group, to facilitate modifications at other positions. Subsequent deprotection then yields the desired substituted derivative.

The synthesis of N-substituted derivatives is often straightforward and can be achieved through standard alkylation or arylation reactions. For example, the secondary amine of 6-azaspiro[3.4]octan-8-ol can be reacted with various alkyl halides or aryl halides to introduce a wide range of substituents.

Substitutions on the cyclopentane ring can be more challenging and may require multi-step synthetic sequences. These can involve the use of starting materials that already contain the desired substituents or the functionalization of a pre-formed azaspiro[3.4]octane core.

A variety of substituted azaspiro[3.4]octane derivatives have been synthesized and are commercially available, highlighting the feasibility of these synthetic approaches.

Table 1: Examples of Commercially Available Substituted 6-Azaspiro[3.4]octane Derivatives

Compound NameCAS NumberMolecular Formula
6-Azaspiro[3.4]octan-8-ol hydrochloride1822646-62-7C₇H₁₄ClNO
tert-Butyl 6-amino-2-azaspiro[3.4]octane-2-carboxylate1638763-38-8C₁₂H₂₂N₂O₂
6-Azaspiro[3.4]octane-8-carboxylic acid hydrochloride-C₈H₁₄ClNO₂
tert-Butyl 6-azaspiro[3.4]octane-8-carboxylate hydrochloride2241139-91-1C₁₂H₂₂ClNO₂
6-oxo-5-azaspiro[3.4]octane-2-carboxylic acid-C₈H₁₁NO₃

This table is generated based on commercially available compounds and may not be exhaustive.

Scaffold Decoration and Diversification

Scaffold decoration and diversification are key strategies in medicinal chemistry to explore the chemical space around a core structure and to optimize its biological activity. For the 6-azaspiro[3.4]octan-8-ol scaffold, these strategies aim to introduce a variety of functional groups at different positions to create a library of diverse analogs. mdpi.com

The presence of both a secondary amine and a secondary alcohol in 6-azaspiro[3.4]octan-8-ol provides two convenient handles for diversification. The nitrogen atom can be functionalized through acylation, sulfonylation, and reductive amination, among other reactions, to introduce a wide array of substituents.

The hydroxyl group, as will be discussed in more detail in section 6.4, can be converted into ethers, esters, and other functional groups, further expanding the diversity of the scaffold. The combination of modifications at both the nitrogen and the oxygen atoms allows for the generation of a vast number of derivatives with distinct physicochemical properties.

The rigid spirocyclic core of 6-azaspiro[3.4]octan-8-ol ensures that the appended functional groups are held in well-defined spatial orientations, which is advantageous for studying structure-activity relationships. tandfonline.comtandfonline.com

Preparation of Labeled Analogs for Research Applications

Labeled analogs of 6-azaspiro[3.4]octan-8-ol are invaluable tools for various research applications, including metabolic studies, pharmacokinetic profiling, and receptor binding assays. The introduction of isotopes such as deuterium (B1214612) (²H), tritium (B154650) (³H), and carbon-14 (B1195169) (¹⁴C) allows for the tracking and quantification of the compound in biological systems.

The synthesis of isotopically labeled compounds can be achieved through various methods. For deuterium labeling, deuterated reagents can be used in the synthesis of the scaffold or its precursors. nih.gov For instance, reduction of a ketone precursor with a deuterated reducing agent, such as sodium borodeuteride, can introduce a deuterium atom at a specific position.

Tritium labeling can be accomplished through catalytic exchange with tritium gas or by using tritiated reagents. nih.govrti.org For example, a precursor containing a double bond can be catalytically tritiated to introduce two tritium atoms.

Carbon-14 labeling often involves the use of a ¹⁴C-labeled starting material, such as [¹⁴C]cyanide or [¹⁴C]methyl iodide, which is then incorporated into the scaffold through a multi-step synthesis. nih.gov

Exploiting the Hydroxyl Group for Further Chemical Modifications

The secondary hydroxyl group in 6-azaspiro[3.4]octan-8-ol is a key functional group that can be exploited for a wide range of chemical modifications. These modifications can be used to modulate the compound's polarity, lipophilicity, and hydrogen bonding capacity, which can in turn affect its biological activity and pharmacokinetic properties.

Standard reactions for the functionalization of secondary alcohols can be applied to 6-azaspiro[3.4]octan-8-ol. These include:

Etherification: The hydroxyl group can be converted to an ether by reaction with an alkyl halide or by using the Williamson ether synthesis.

Esterification: Esters can be formed by reacting the alcohol with a carboxylic acid, acid chloride, or anhydride.

Oxidation: Oxidation of the secondary alcohol would yield the corresponding ketone, 6-azaspiro[3.4]octan-8-one.

Mitsunobu Reaction: The Mitsunobu reaction allows for the conversion of the alcohol to a variety of other functional groups, such as esters, azides, and thiols, with inversion of stereochemistry. organic-chemistry.orgscribd.com This reaction is particularly useful for introducing functional groups that cannot be introduced through direct nucleophilic substitution.

The reactivity of the hydroxyl group can be influenced by the steric hindrance imposed by the spirocyclic scaffold. However, the relatively unhindered nature of the hydroxyl group in 6-azaspiro[3.4]octan-8-ol should allow for a wide range of chemical transformations.

Design Principles for New Analogues Based on Core Structure

The design of new analogues based on the 6-azaspiro[3.4]octan-8-ol core structure is guided by several key principles aimed at optimizing its drug-like properties. The spirocyclic nature of the scaffold itself offers several advantages in drug design. nih.govtandfonline.comtandfonline.com

The three-dimensional and rigid nature of the 6-azaspiro[3.4]octane scaffold helps to reduce the entropic penalty upon binding to a biological target, which can lead to higher binding affinities. tandfonline.com The defined orientation of substituents on the scaffold also allows for a more precise probing of the target's binding pocket.

The introduction of sp³-rich scaffolds, such as 6-azaspiro[3.4]octane, is a current trend in medicinal chemistry to move away from flat, aromatic structures and to explore new chemical space. bldpharm.com This can lead to improved physicochemical properties, such as increased solubility and metabolic stability.

Structure-activity relationship (SAR) studies of 6-azaspiro[3.4]octane derivatives have shown that the nature and position of substituents can have a significant impact on their biological activity. mdpi.com Therefore, a key design principle is to systematically vary the substituents at the nitrogen and oxygen atoms, as well as on the cyclopentane ring, to identify the optimal combination for a given biological target.

Computational modeling and conformational analysis can be used to predict the binding modes of new analogues and to guide their design. By understanding the conformational preferences of the 6-azaspiro[3.4]octane scaffold, it is possible to design molecules that are pre-organized for binding to their target.

Applications of 6 Azaspiro 3.4 Octan 8 Ol As a Chemical Scaffold

Utility as a Building Block in Complex Molecule Synthesis

The primary application of scaffolds like 6-Azaspiro[3.4]octan-8-ol is to serve as a foundational core or building block for the synthesis of more complex molecules. Its rigid structure provides a reliable anchor from which to project functional groups in well-defined spatial orientations. The nitrogen atom and the hydroxyl group offer two distinct points for chemical modification, allowing for the systematic construction of diverse molecular architectures.

A compelling example of this utility is found in the synthesis of potent antitubercular agents using the closely related 2,6-diazaspiro[3.4]octane core. mdpi.comnih.gov In this research, the diazaspiro[3.4]octane moiety was used as the central building block to create a library of nitrofuran carboxamides. researchgate.net The scaffold served as a 3D framework to which various peripheral chemical groups were attached to explore the structure-activity relationship (SAR). mdpi.com This exploration led to the identification of a lead compound with remarkable potency against Mycobacterium tuberculosis. nih.govresearchgate.net

The synthesis began with a functionalized 2,6-diazaspiro[3.4]octane intermediate, which was then elaborated through a series of chemical reactions, including amidation and the coupling of various azole-containing fragments. mdpi.com This demonstrates how a core spirocyclic scaffold can be systematically modified to generate a focused library of compounds for biological screening, ultimately yielding molecules with high therapeutic potential. researchgate.net

Table 1: Antitubercular Activity of Compounds Synthesized from a Diazaspiro[3.4]octane Scaffold mdpi.com
CompoundCore ScaffoldKey Peripheral GroupsMinimal Inhibitory Concentration (MIC) vs. M. tuberculosis H37Rv (µg/mL)
Lead Compound2,6-Diazaspiro[3.4]octane5-nitrofuran, isobutylcarbamoyl0.016
Analogue 5a2,6-Diazaspiro[3.4]octane5-nitrofuran, cyclopropylcarbamoyl0.125
Analogue 5b2,6-Diazaspiro[3.4]octane5-nitrofuran, isobutylcarbamoyl0.016 - 0.032
Analogue 5c2,6-Diazaspiro[3.4]octane5-nitrofuran, cyclopropylmethylcarbamoyl0.063

Role in Scaffold Diversity and Exploration of Chemical Space

In drug discovery, there is a continuous effort to move beyond flat, aromatic (sp2-rich) molecules into more three-dimensional (sp3-rich) chemical space. This strategy, often termed "escaping flatland," is associated with improved physicochemical properties and clinical success rates. bldpharm.com Spirocyclic scaffolds, such as 6-Azaspiro[3.4]octan-8-ol, are ideal tools for this purpose.

The spirocyclic nature of the azaspiro[3.4]octane core confers several advantages:

Increased Three-Dimensionality: The fusion of two rings at a single quaternary carbon atom creates an inherent and rigid 3D geometry, unlike flexible linear chains or flat aromatic rings.

Conformational Rigidity: The scaffold has limited conformational freedom, which can lead to more selective interactions with biological targets and can improve metabolic stability. researchgate.net

Novelty: These scaffolds occupy a less-explored region of chemical space, offering opportunities to develop novel drug candidates with unique biological activities and intellectual property potential.

By incorporating an azaspiro[3.4]octane scaffold, chemists can generate molecules with a higher fraction of sp3-hybridized carbons (Fsp3), a parameter correlated with improved drug-likeness. bldpharm.com This allows for the exploration of novel biological targets and the development of compounds with improved properties, such as solubility and metabolic stability, compared to their flatter counterparts. bldpharm.com

Table 2: Conceptual Comparison of Scaffold Properties
PropertyTypical Aromatic Scaffold (e.g., Benzene)Spirocyclic Scaffold (e.g., 6-Azaspiro[3.4]octane)
GeometryPlanar (2D)Three-Dimensional (3D)
Hybridizationsp2-richsp3-rich
Conformational FlexibilityRigid ring, but substituents can rotate freelyConformationally restricted
Exploration of Chemical SpaceWell-exploredNovel, under-explored

Integration into Fragment-Based Libraries

Fragment-Based Drug Discovery (FBDD) is a powerful method for identifying lead compounds by screening libraries of small, low-molecular-weight molecules (fragments) for weak binding to a biological target. nih.govdrugdiscoverychemistry.com The success of FBDD relies heavily on the quality and diversity of the fragment library. researchgate.net

6-Azaspiro[3.4]octan-8-ol possesses the key characteristics of an ideal fragment for inclusion in such libraries:

Low Molecular Weight: Its molecular formula (C7H13NO) gives it a molecular weight well within the typical "Rule of Three" guideline for fragments (MW < 300 Da).

Structural Complexity: Despite its small size, its spirocyclic nature provides significant three-dimensional complexity, a feature increasingly sought after in modern fragment libraries. nih.gov

Defined Vectors for Growth: The nitrogen and oxygen atoms provide clear, synthetically tractable points (vectors) from which a fragment hit can be elaborated into a more potent, drug-like molecule. nih.gov

The inclusion of 3D fragments like 6-Azaspiro[3.4]octan-8-ol is critical for screening against targets with complex binding sites that are not well-suited for flat molecules. While specific screening campaigns that have utilized 6-Azaspiro[3.4]octan-8-ol are not prominently documented, its properties make it a highly valuable candidate for next-generation fragment libraries designed to explore challenging biological targets.

Table 3: Comparison of 6-Azaspiro[3.4]octan-8-ol Properties with the "Rule of Three" for Fragments
Property"Rule of Three" Guideline6-Azaspiro[3.4]octan-8-ol
Molecular Weight (MW)≤ 300 Da~127.19 Da
Calculated LogP (cLogP)≤ 3~0.5 (Estimated)
Hydrogen Bond Donors≤ 32 (amine and alcohol)
Hydrogen Bond Acceptors≤ 32 (nitrogen and oxygen)
Rotatable Bonds≤ 30

Development of Novel Ligands and Catalysts

The rigid framework of the azaspiro[3.4]octane core is highly effective for designing selective ligands that can differentiate between closely related biological targets. The defined orientation of substituents on the scaffold can lead to precise interactions with the amino acid residues in a receptor's binding pocket.

While information on catalytic applications is not available, the use of the azaspiro[3.4]octane scaffold in ligand design is documented. For instance, derivatives of the isomeric 2-azaspiro[3.4]octane have been successfully developed as selective agonists for the M4 muscarinic acetylcholine (B1216132) receptor. google.comwipo.intgoogle.comutuvolter.fi The M4 receptor is a key target for treating neurological disorders like schizophrenia and Parkinson's disease. nih.gov

In a study focused on discovering novel M4 agonists, researchers incorporated the azaspiro[3.4]octane "tail" into various molecular structures. nih.gov The results showed that this scaffold was well-tolerated and helped maintain the desired potency and selectivity for the M4 receptor.

Table 4: M4 Potency of Ligands with and without the Azaspiro[3.4]octane Scaffold nih.gov
CompoundCore Structure"Tail" MoietyM4 Receptor Potency (EC50, nM)
11Phenyl-imidazole headgroup with bicyclic linkerEthyl carbamate120
12Phenyl-imidazole headgroup with bicyclic linkerAzaspiro[3.4]octane 280

This research demonstrates that the azaspiro[3.4]octane scaffold can serve as a valuable component in the design of potent and selective ligands. The inherent structural properties of this core, shared by isomers like 6-Azaspiro[3.4]octan-8-ol, make it an attractive framework for the development of future therapeutics targeting a range of diseases.

Molecular and Mechanistic Studies of Biological Interactions

Investigation of Molecular Targets and Binding Affinities

Research has identified that derivatives of the 6-azaspiro[3.4]octane core can bind to several distinct classes of proteins, including G-protein coupled receptors (GPCRs), enzymes, and components of protein-protein interactions (PPIs). The rigid, three-dimensional nature of the spirocyclic system is believed to contribute to favorable binding kinetics and selectivity.

Key molecular targets identified for this scaffold include:

Muscarinic Acetylcholine (B1216132) Receptor M4 (M4R): Derivatives incorporating the 2-azaspiro[3.4]octane and 5-oxa-2-azaspiro[3.4]octane motifs have been developed as potent and selective agonists for the M4 muscarinic receptor. nih.govgoogle.com This receptor is a compelling target for neuropsychiatric disorders, including schizophrenia. patsnap.com

Menin-MLL Complex: The 2,6-diazaspiro[3.4]octane core is a recognized component in the design of potent inhibitors of the Menin-Mixed Lineage Leukemia (MLL) protein-protein interaction. google.comgoogle.com This interaction is a critical driver in certain forms of acute leukemia. google.com

Polyketide Synthase 13 (Pks13): In the field of antibacterial research, 2-oxa-6-azaspiro[3.4]octane has been incorporated into inhibitors of the thioesterase domain of Pks13 from Mycobacterium tuberculosis. acs.orgnih.gov This enzyme is essential for the biosynthesis of mycolic acids, a key component of the mycobacterial cell wall. benthamscience.comnih.gov

The binding affinities of representative compounds from these classes, while not always containing the specific 6-azaspiro[3.4]octan-8-ol moiety, illustrate the potential of the core scaffold.

Table 1: Illustrative Binding Affinities of Muscarinic M4 Receptor Agonists This table presents data for selective M4 agonists to illustrate the potency achievable with scaffolds relevant to azaspiro[3.4]octane derivatives.

Compound ClassAgonist Activity (EC₅₀)TargetReference
Muscarinic Agonist (McN-A-343)Selectivity for M1 and M4 subtypesMuscarinic Receptors nih.gov
Heteroaromatic AnaloguesEC₅₀ determined in agonist modeM4 Receptor nih.gov

Table 2: Illustrative Inhibitory Activities of Menin-MLL Interaction Modulators This table includes potent inhibitors of the Menin-MLL interaction to demonstrate the affinity of compounds targeting this PPI. The 2,6-diazaspiro[3.4]octane core is a key structural motif in developing such inhibitors.

CompoundInhibitory Concentration (IC₅₀)Binding Affinity (Kd)Reference
MI-2~446 nM158 nM researchgate.netmdpi.com
MI-2-246 nMNot Reported mdpi.com
MI-13631 nM24 nM osti.govmdpi.com
MI-50314.7 nMNot Reported mdpi.com
MI-34540.51 nMNot Reported mdpi.com

Elucidation of Molecular Mechanisms of Action

Understanding how these compounds exert their effects at a molecular level is crucial for their development. Studies have focused on enzyme inhibition, receptor modulation, and the disruption of protein-protein interactions.

For derivatives targeting M. tuberculosis, the mechanism involves the direct inhibition of the Pks13 enzyme's thioesterase (TE) domain. nih.gov Pks13 is responsible for the final condensation step in mycolic acid synthesis. benthamscience.com By blocking the TE domain, these inhibitors prevent the formation of this essential cell wall component, leading to bacterial death. nih.govnih.gov The development of inhibitors against Pks13 represents a promising strategy for new anti-tuberculosis agents. acs.orgbenthamscience.comresearchgate.net

In the context of the central nervous system, 2-azaspiro[3.4]octane derivatives function as selective agonists of the M4 muscarinic receptor. nih.gov Agonism at GPCRs involves the binding of the ligand to the receptor, which stabilizes an active conformation, leading to the activation of downstream signaling pathways. nih.gov Selective activation of the M4 receptor is hypothesized to modulate dopamine (B1211576) signaling, offering a potential therapeutic approach for psychosis in disorders like schizophrenia without the side effects associated with non-selective muscarinic agents. patsnap.com The challenge in this area has been to achieve high selectivity for the M4 subtype due to the conserved nature of the binding site across all five muscarinic receptors. patsnap.comnih.gov

The 2,6-diazaspiro[3.4]octane scaffold is integral to a class of molecules that inhibit the interaction between menin and MLL. google.com Menin is an essential oncogenic cofactor for MLL fusion proteins, which drive the expression of leukemogenic genes such as HOXA9 and MEIS1. nih.gov These small molecule inhibitors bind directly to a pocket on menin that is normally occupied by MLL. researchgate.net By competitively blocking this interaction, the inhibitors prevent the recruitment of the MLL complex to chromatin, leading to the downregulation of target genes and subsequent inhibition of leukemic cell growth. nih.gov

Structure-Activity Relationship (SAR) Studies at the Molecular Level

While comprehensive SAR studies focusing specifically on substitutions around the 6-azaspiro[3.4]octan-8-ol core are not extensively detailed in the available literature, broader SAR principles for the relevant target classes can be inferred. For inhibitors of Pks13, the incorporation of a 2-oxa-6-azaspiro[3.4]octane moiety in place of a piperidine (B6355638) ring was a key modification in the optimization of a benzofuran-based series. This highlights the utility of the spirocyclic core in exploring the chemical space around a pharmacophore to improve properties.

In the development of M4 agonists, the identification of the 2-azaspiro[3.4]octane and 5-oxa-2-azaspiro[3.4]octane cores was a significant breakthrough. nih.gov The rigid structure of the spirocycle likely plays a crucial role in orienting the rest of the molecule within the M4 receptor's binding pocket to achieve selective agonism.

Theoretical Modeling of Ligand-Target Interactions

Theoretical modeling and computational chemistry are powerful tools for understanding how a ligand like a 6-azaspiro[3.4]octane derivative interacts with its biological target. Techniques such as molecular docking are used to predict the preferred orientation and binding affinity of a molecule within the active site of a protein. These models can reveal key interactions, such as hydrogen bonds or hydrophobic contacts, that stabilize the ligand-target complex.

Although specific molecular docking studies detailing the binding of a 6-azaspiro[3.4]octan-8-ol derivative were not found in the reviewed literature, such computational analyses are fundamental in the rational design of selective M4 agonists and potent Menin-MLL inhibitors. By modeling the interactions of different spirocyclic derivatives, researchers can predict which modifications are likely to enhance binding affinity and selectivity, thereby guiding synthetic efforts and accelerating the discovery of new therapeutic agents.

In Vitro Cellular Pathway Analysis

While direct in vitro cellular pathway analysis of 6-Azaspiro[3.4]octan-8-ol is not extensively documented in publicly available research, its structural motif is a key component in the synthesis of aza-quinazoline compounds, which have been the subject of detailed investigation as inhibitors of critical cellular signaling pathways. The primary mechanism of action for these derivatives is the inhibition of cyclin-dependent kinases (CDKs), which are pivotal regulators of cell cycle progression and cellular proliferation. google.comresearchgate.net Disruption of the cell cycle is a hallmark of cancer, and CDKs are often dysregulated in tumor cells. google.comThe aza-quinazoline compounds derived from 6-Azaspiro[3.4]octan-8-ol have been specifically designed to target these kinases.

Detailed Research Findings

Research into the aza-quinazoline derivatives of 6-Azaspiro[3.4]octan-8-ol has revealed their potent inhibitory effects on specific CDKs, leading to predictable downstream cellular consequences. These compounds are often evaluated for their ability to inhibit CDK2, CDK4, and CDK6. researchgate.net The inhibition of CDK4 and CDK6 is a key therapeutic strategy. nih.govThese kinases, in complex with cyclin D, phosphorylate the retinoblastoma protein (Rb). google.comresearchgate.netThis phosphorylation event is a critical step for the cell to transition from the G1 phase (growth phase) to the S phase (DNA synthesis phase) of the cell cycle. google.comresearchgate.netBy inhibiting CDK4 and CDK6, the aza-quinazoline derivatives prevent the phosphorylation of Rb, thereby maintaining it in its active, growth-suppressive state. This leads to an arrest of the cell cycle in the G1 phase, which can halt the proliferation of cancer cells. google.comresearchgate.net Furthermore, some of these derivatives have shown activity against CDK2. researchgate.netnih.govThe CDK2/cyclin E and CDK2/cyclin A complexes are crucial for the G1/S transition and for the progression through the S phase, respectively. researchgate.netnih.govInhibition of CDK2 can therefore also contribute to cell cycle arrest, typically at the S and G2/M phases. nih.govsemanticscholar.org The cellular consequences of this CDK inhibition extend beyond simple cell cycle arrest. Prolonged arrest can trigger cellular senescence or apoptosis (programmed cell death). nih.govStudies on related quinazolinone scaffolds have demonstrated that inhibition of CDKs can lead to an increase in the expression of the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2, tipping the cellular balance towards apoptosis. nih.govThis is often accompanied by an increase in the levels of executioner caspases, such as caspase-3, which are key mediators of apoptosis. nih.gov The tables below summarize the observed in vitro cellular effects of aza-quinazoline compounds that incorporate the 6-Azaspiro[3.4]octan-8-ol moiety.

Table 1: Overview of Cellular Pathway Modulation by Aza-Quinazoline Derivatives

Target PathwayKey Proteins ModulatedObserved Cellular Outcome
Cell Cycle RegulationCDK2, CDK4, CDK6, Cyclin D, Cyclin E, Retinoblastoma protein (Rb)Arrest in G1, S, and/or G2/M phases of the cell cycle
ApoptosisBax, Bcl-2, Caspase-3Induction of programmed cell death

Table 2: Detailed Research Findings on Cellular Effects of Aza-Quinazoline Derivatives

Cell Line(s)Compound TypeKey Findings
Human Breast Cancer Cells (MCF7, MDA-MB-231)Quinazolinone DerivativesPotent cytotoxic effects; Inhibition of CDK4/6; Cell cycle arrest at the G1 phase; Induction of both early and late apoptosis; Increased levels of caspase-3; Upregulation of Bax and downregulation of Bcl-2 expression. nih.gov
Melanoma Cells (MDA-MB-435)Quinazolinone DerivativesSignificant growth inhibition; Cell cycle cessation at the S and G2/M phases, suggesting CDK2 as a plausible target. nih.govsemanticscholar.org

Future Research Directions and Outlook

Emerging Synthetic Strategies for Azaspiro[3.4]octan-8-ol and Analogs

While specific, scalable synthetic routes for 6-Azaspiro[3.4]octan-8-ol are not yet widely reported in publicly available literature, the broader field of azaspirocycle synthesis offers a fertile ground for future development. Current research on related azaspiro[3.4]octanes has focused on step-economic and scalable syntheses, which are crucial for their application in drug discovery. univ.kiev.uanih.gov Future strategies for 6-Azaspiro[3.4]octan-8-ol and its derivatives are likely to leverage and expand upon these existing methodologies.

Key emerging strategies that could be adapted include:

Diversity-Oriented Synthesis: This approach allows for the rapid generation of a wide range of analogs from a common intermediate. Techniques such as multicomponent reactions could be employed to introduce functional diversity around the 6-Azaspiro[3.4]octan-8-ol core, enabling the exploration of a broader chemical space. nih.gov

Enantioselective Synthesis: The development of stereochemically defined compounds is critical in medicinal chemistry. Future work will likely focus on catalytic and enantioselective preparations of 6-Azaspiro[3.4]octan-8-ol, potentially utilizing phase-transfer catalysis or chiral auxiliaries to control the stereochemistry at the spirocyclic center and the alcohol-bearing carbon. mdpi.com

[3+2] Cycloaddition Reactions: This powerful method has been utilized for the synthesis of other azaspiro[3.4]octane systems and could be adapted for the construction of the 6-azaspiro[3.4]octane framework. researchgate.net

Future research will likely focus on optimizing reaction conditions, improving yields, and ensuring the stereochemical purity of the synthesized compounds.

Advanced Spectroscopic Techniques for Structural and Dynamic Characterization

A thorough understanding of the three-dimensional structure and conformational dynamics of 6-Azaspiro[3.4]octan-8-ol is essential for predicting its interactions with biological targets and for its application in material science. While specific spectroscopic data for this compound is scarce, a range of advanced techniques can be applied for its comprehensive characterization.

Spectroscopic TechniqueInformation GainedPotential Application for 6-Azaspiro[3.4]octan-8-ol
2D-NMR Spectroscopy Connectivity, spatial proximity of atoms, and conformational details.Elucidation of the precise 3D structure and conformational preferences in solution.
X-ray Crystallography Precise atomic coordinates in the solid state.Unambiguous determination of the molecular structure and packing in the crystal lattice.
Advanced Mass Spectrometry Molecular weight, fragmentation patterns, and structural information.Confirmation of molecular formula, identification of impurities, and study of gas-phase chemistry. researchgate.netchromatographyonline.comchemrxiv.org

High-resolution mass spectrometry (HRMS) will be particularly valuable for the unambiguous confirmation of the elemental composition of novel analogs. researchgate.net Tandem mass spectrometry (MS/MS) could provide insights into the fragmentation pathways, aiding in the structural elucidation of related compounds. chemrxiv.org The fragmentation of alcohols in mass spectrometry often involves characteristic patterns such as alpha cleavage and dehydration, which could be used to identify the 6-Azaspiro[3.4]octan-8-ol moiety. youtube.com

Continued Exploration of Molecular Interactions and Mechanisms

Understanding how 6-Azaspiro[3.4]octan-8-ol interacts with biological macromolecules or other molecules in a material context is a key area for future research. The absence of experimental data necessitates the use of computational and theoretical methods to predict and rationalize these interactions.

Computational Approaches:

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be employed to calculate the optimized geometry, electronic structure, and reactivity of 6-Azaspiro[3.4]octan-8-ol. nrel.gov These calculations can provide insights into the molecule's conformational landscape and its potential for forming intermolecular interactions such as hydrogen bonds.

Molecular Docking: In the context of drug discovery, molecular docking simulations can predict the binding mode and affinity of 6-Azaspiro[3.4]octan-8-ol and its analogs to specific protein targets. This can guide the design of more potent and selective therapeutic agents.

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic picture of how 6-Azaspiro[3.4]octan-8-ol behaves in different environments, such as in solution or within a binding pocket of a protein. This can reveal key information about its conformational flexibility and the stability of its interactions.

These computational studies will be invaluable in generating hypotheses that can be tested experimentally, thereby accelerating the discovery of new applications for this compound.

Potential for Material Science Applications

The unique, rigid, and three-dimensional structure of the azaspiro[3.4]octane framework suggests potential applications in material science, an area that remains largely unexplored for this class of compounds. The presence of a hydroxyl group and a secondary amine in 6-Azaspiro[3.4]octan-8-ol provides reactive handles for its incorporation into larger molecular architectures.

Future research could investigate the use of 6-Azaspiro[3.4]octan-8-ol as:

A Monomer in Polymer Synthesis: The bifunctional nature of the molecule could allow it to be used as a building block for the synthesis of novel polymers with unique thermal and mechanical properties.

A Scaffold for Functional Materials: The spirocyclic core could serve as a rigid scaffold for the attachment of chromophores, liquid crystalline moieties, or other functional groups, leading to the development of new materials for electronics or optics.

The exploration of these applications will require a combination of synthetic chemistry to prepare the necessary derivatives and materials science techniques to characterize the resulting materials.

Interdisciplinary Research Opportunities

The full potential of 6-Azaspiro[3.4]octan-8-ol will be best realized through collaborative, interdisciplinary research. The structural novelty of this compound places it at the intersection of several scientific disciplines.

Potential Areas for Collaboration:

Medicinal Chemistry and Chemical Biology: Synthetic chemists can collaborate with biologists to design and synthesize analogs of 6-Azaspiro[3.4]octan-8-ol and evaluate their activity against a range of biological targets. The exploration of azaspirocycles as modulators of various biological pathways is an active area of research. google.com

Organic Synthesis and Materials Science: Joint efforts between synthetic chemists and material scientists can lead to the development of novel polymers and functional materials based on the 6-Azaspiro[3.4]octan-8-ol scaffold.

Computational and Experimental Chemistry: A close collaboration between computational chemists, who can model and predict the properties of these molecules, and experimental chemists, who can synthesize and test them, will be crucial for a rational and efficient research program.

Such interdisciplinary approaches will be essential to overcome the challenges and to fully exploit the opportunities presented by this intriguing class of molecules.

Q & A

Q. Advanced Research Focus

  • Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity in spirocyclic systems .
  • Protecting group strategies : tert-Butoxycarbonyl (Boc) groups stabilize reactive amines during synthesis, as demonstrated in tert-butyl N-{6-azaspiro[3.4]octan-8-yl}carbamate synthesis .
  • By-product analysis : LC-MS monitors side reactions (e.g., oxidation, dimerization) to adjust conditions .

How do structural modifications (e.g., fluorination) impact the biological activity of 6-Azaspiro[3.4]octan-8-ol analogs?

Q. Advanced Research Focus

  • Fluorine substitution : Enhances metabolic stability and target binding, as observed in 6-(5-fluoropyrimidin-2-yl)-6-azaspiro[3.4]octane-8-carboxylic acid, which shows improved enzyme inhibition compared to non-fluorinated analogs .
  • Pyrimidine ring addition : Modulates electronic properties and hydrogen-bonding capacity, altering interactions with biological targets like kinases .
Analog Modification Biological Impact
6-Azaspiro[3.4]octane-8-carboxylic acidNo substitutionBaseline activity
6-(5-Fluoropyrimidin-2-yl)-...Fluorinated pyrimidineEnhanced enzyme inhibition
6-(4,6-Dimethylpyrimidin-2-yl)-...Methyl groupsReduced solubility, altered selectivity

How can contradictory bioactivity data across studies be resolved?

Q. Advanced Research Focus

  • Purity validation : Ensure >95% purity via HPLC to exclude impurities affecting assay results .
  • Assay standardization : Use consistent cell lines (e.g., HEK293 vs. HeLa) and controls. For example, discrepancies in IC₅₀ values for spirocyclic compounds often arise from varying ATP concentrations in kinase assays .
  • Structural corroboration : Confirm batch-to-batch consistency using HRMS and 1^1H NMR .

What methodologies are recommended for structure-activity relationship (SAR) studies?

Q. Advanced Research Focus

  • Functional group diversification : Synthesize analogs with varying substituents (e.g., carboxylate esters, amides) to map pharmacophore requirements .
  • In silico modeling : Molecular docking (e.g., AutoDock Vina) predicts binding modes to targets like GPCRs or proteases .
  • In vitro profiling : Screen analogs against panels of enzymes or cell lines to identify selectivity trends .

What are the best practices for handling and storing 6-Azaspiro[3.4]octan-8-ol derivatives?

Q. Basic Research Focus

  • Storage : Under inert atmosphere (Ar/N₂) at 2–8°C to prevent hydrolysis or oxidation .
  • Stability testing : Conduct accelerated degradation studies (40°C/75% RH) to identify sensitive functional groups (e.g., esters, amines) .

How can impurities in 6-Azaspiro[3.4]octan-8-ol synthesis be identified and quantified?

Q. Advanced Research Focus

  • LC-MS/MS : Detects trace impurities (e.g., dimeric by-products) at ppm levels .
  • Reference standards : Use certified impurities (e.g., 8-azaspiro[4.5]decane-7,9-dione) for calibration .

What computational tools predict the interaction of 6-Azaspiro[3.4]octan-8-ol with biological targets?

Q. Advanced Research Focus

  • Molecular dynamics (MD) simulations : Assess binding stability over time (e.g., 100-ns trajectories) .
  • Pharmacophore modeling : Aligns key functional groups (e.g., hydroxyl, spiro N) with target active sites .

How are spirocyclic intermediates scaled up without compromising stereochemical integrity?

Q. Advanced Research Focus

  • Flow chemistry : Enables precise control over reaction parameters (temperature, residence time) during cyclization .
  • Crystallization-induced diastereomer resolution : Separates enantiomers using chiral auxiliaries .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.